Cas no 38965-77-4 (trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one)
trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
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- trans-1-(2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-phenyl-2- propen-1-one
- 2-Propen-1-one, 1-(2-hydroxy-4-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-phenyl-, (E)-
- Derricin
- NSC-270895
- Acrylophenone, 2'-hydroxy-4'-methoxy-3'-(3-methyl-2-butenyl)-3-phenyl-, (E)-
- 38965-77-4
- CHEMBL455982
- trans-1-(2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-phenyl-2-propen-1-one
- CHEBI:137773
- (E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one
- LMPK12120009
- 34211-25-1
- NSC270895
- SCHEMBL22979478
- trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one
-
- Inchi: 1S/C21H22O3/c1-15(2)9-11-18-20(24-3)14-12-17(21(18)23)19(22)13-10-16-7-5-4-6-8-16/h4-10,12-14,23H,11H2,1-3H3/b13-10+
- InChI Key: HMGRVRIPKPTWTO-JLHYYAGUSA-N
- SMILES: O(C)C1=CC=C(C(/C=C/C2C=CC=CC=2)=O)C(=C1C/C=C(\C)/C)O
Computed Properties
- Exact Mass: 322.15696
- Monoisotopic Mass: 322.156895
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 5.8
Experimental Properties
- Density: 1.119
- Boiling Point: 503.5°C at 760 mmHg
- Flash Point: 176.3°C
- Refractive Index: 1.603
- PSA: 46.53
trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H804575-1mg |
trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one |
38965-77-4 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | H804575-10mg |
trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one |
38965-77-4 | 10mg |
$1642.00 | 2023-05-18 |
trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one
Comprehensive Guide to trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one (CAS No. 38965-77-4)
trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one), with the CAS number 38965-77-4, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, cosmetics, and material science. This compound, often referred to as a methoxy-substituted chalcone derivative, exhibits unique chemical properties that make it valuable for various applications. In this article, we delve into its molecular structure, synthesis, applications, and the latest research trends surrounding this fascinating molecule.
The molecular structure of trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one) features a chalcone backbone, which is known for its bioactivity and versatility. The presence of a hydroxy group at the 2-position and a methoxy group at the 4-position enhances its solubility and reactivity, making it a preferred choice for researchers. Its trans-configuration further contributes to its stability and efficacy in various formulations.
One of the most searched questions about this compound is its synthesis process. Researchers often employ the Claisen-Schmidt condensation reaction to produce trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one). This method involves the reaction between a substituted benzaldehyde and a ketone under basic conditions, yielding high purity and excellent yields. The process is not only cost-effective but also scalable for industrial production.
In the pharmaceutical industry, trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one) is studied for its potential anti-inflammatory and antioxidant properties. Recent studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, making it a candidate for developing new therapeutic agents. Additionally, its free radical scavenging activity has piqued interest in the cosmetic industry, where it is explored for anti-aging formulations.
The cosmetic sector is another hot topic where this compound is gaining traction. With the rising demand for natural and sustainable ingredients, trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one) is being evaluated for its ability to protect skin from oxidative stress. Its compatibility with other bioactive compounds makes it a versatile ingredient in serums, creams, and lotions.
Material science researchers are also exploring the use of trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one) in advanced polymer composites. Its ability to act as a cross-linking agent or a UV stabilizer opens up new possibilities for creating durable and high-performance materials. This aligns with the growing trend of developing eco-friendly and high-efficiency materials for industrial applications.
From an SEO perspective, terms like "chalcone derivatives", "methoxy-substituted compounds", and "anti-inflammatory agents" are frequently searched in relation to this compound. By incorporating these keywords naturally, this article aims to provide valuable information while optimizing for search engines. The compound's CAS number 38965-77-4 is another critical keyword for researchers and industry professionals seeking precise data.
In conclusion, trans-1-(2-Hydroxy-4-methoxy-3-3-phenyl-2-propen-1-one) (CAS No. 38965-77-4) is a multifaceted compound with promising applications across multiple industries. Its unique chemical properties, coupled with ongoing research, position it as a molecule of significant interest. Whether you are a researcher, formulator, or industry professional, understanding this compound's potential can open doors to innovative solutions and advancements.
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